3-Epi-Entecavir

Overview

Description

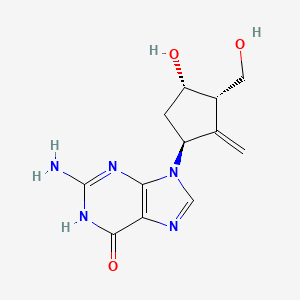

3-Epi-Entecavir, also known as Entecavir 3-epimer, is a chemical compound with the molecular formula C12H15N5O3. It is a stereoisomer of Entecavir, a well-known antiviral drug used primarily in the treatment of hepatitis B. The compound has unique structural features and biological activities that make it a subject of interest in various scientific research fields .

Mechanism of Action

Target of Action

3-Epi-Entecavir, also known as Entecavir 3-epimer or Unii-FD1LY3K97F, primarily targets the Hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication process of the HBV . In addition to its conventional use, this compound acts as an inhibitor of lysine-specific demethylase 5B (KDM5B) , an enzyme overexpressed in various tumors and involved in hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .

Mode of Action

This compound functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the HBV polymerase . These activities include:

Biochemical Pathways

This compound affects the HBV replication process by inhibiting the HBV polymerase . Furthermore, it influences the PI3K/AKT signaling pathway .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression . It also appears to inhibit PARP-1, has a high genetic barrier, reducing the chance of resistance development, and can also prevent the reactivation of the hepatitis B virus in cancer patients .

Biochemical Analysis

Biochemical Properties

3-Epi-Entecavir interacts with several enzymes and proteins in its biochemical reactions. It is a competitive inhibitor of the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus polymerase . This includes base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the serum HBV DNA levels, leading to a decrease in viral replication . This results in a reduction of the viral load in the cells, thereby influencing cell function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . This results in a decrease in the synthesis of the positive strand of HBV DNA .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its efficacy in laboratory settings. It continues to suppress HBV DNA and maintain lower WHsAg levels over a long period

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving woodchucks, the combination therapy of entecavir and another drug led to a prolonged suppression of WHV replication . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with renal SLC transporters hOAT1, hCNT2, and hCNT3

Preparation Methods

The synthesis of 3-Epi-Entecavir involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic routes typically involve:

Formation of the Core Structure: This step involves the construction of the purine ring system, which is a key component of the compound.

Functional Group Introduction: Specific functional groups, such as hydroxyl and methylene groups, are introduced to achieve the desired stereochemistry.

Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods

Chemical Reactions Analysis

3-Epi-Entecavir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.

Reduction: Reduction reactions can be used to modify the functional groups and study the resulting changes in biological activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Epi-Entecavir has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model system to study stereochemistry and reaction mechanisms.

Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound focuses on its potential antiviral properties and its use as a lead compound for developing new drugs.

Comparison with Similar Compounds

3-Epi-Entecavir is unique compared to other similar compounds due to its specific stereochemistry and biological activity. Similar compounds include:

Entecavir: The parent compound, which is widely used as an antiviral drug.

Adefovir: Another antiviral compound with a similar mechanism of action.

Tenofovir: A compound used in the treatment of hepatitis B and HIV, with a different structural framework but similar antiviral properties

Biological Activity

3-Epi-Entecavir, a stereoisomer of the antiviral drug entecavir, has garnered attention for its potential biological activity against the Hepatitis B virus (HBV) and its implications in cancer treatment. This article explores the compound's mechanism of action, pharmacokinetics, biochemical properties, and its efficacy based on recent research findings.

Target Enzymes and Pathways

This compound primarily targets HBV polymerase, functioning as a competitive inhibitor of deoxyguanosine triphosphate (dGTP). This inhibition disrupts viral replication by blocking all three activities of the polymerase: reverse transcription, plus-strand DNA synthesis, and priming. Additionally, it affects the PI3K/AKT signaling pathway, which is crucial for cellular proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it maintains significant antiviral activity over extended periods. Studies show that it can effectively reduce serum HBV DNA levels and maintain lower levels of HBsAg (Hepatitis B surface antigen) in treated patients. The compound's half-life and absorption characteristics suggest that it could be administered less frequently while retaining efficacy.

Cellular Effects

Research indicates that this compound has notable effects on various cellular processes:

- Inhibition of Tumor Cell Proliferation : By reducing KDM5B expression, a protein involved in cell cycle regulation, this compound may induce apoptosis in tumor cells.

- Reduction in HBV Replication : The compound significantly lowers viral loads in chronic hepatitis B patients, leading to improved liver function tests and histological outcomes .

Efficacy Studies

A series of clinical studies have evaluated the efficacy of entecavir (and by extension, its epimer) in patients with chronic HBV infection. For instance:

- In a long-term study involving patients treated with entecavir for up to 148 weeks, 85% achieved normalization of ALT levels, and significant improvements were observed in liver histology .

- Another study highlighted that after 96 weeks of treatment with entecavir, 33% of patients achieved HBe seroconversion, demonstrating the drug's potential to alter disease progression .

Case Studies

Recent case studies have explored the use of entecavir in specific populations:

- A cohort study compared outcomes between patients receiving entecavir versus tenofovir disoproxil for HBV-related hepatocellular carcinoma (HCC). Results indicated comparable overall survival rates but highlighted a marginally better recurrence-free survival in the tenofovir group .

- Other small-scale studies have suggested benefits from using entecavir in immunocompromised cancer patients to prevent HBV reactivation during chemotherapy .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Efficacy Against HBV | Resistance Profile |

|---|---|---|---|

| This compound | Inhibits HBV polymerase | High | Limited emergence |

| Entecavir | Inhibits HBV polymerase | High | Resistance observed |

| Adefovir | Nucleotide analog; inhibits HBV polymerase | Moderate | Higher resistance rates |

| Tenofovir | Nucleotide analog; inhibits reverse transcriptase | High | Low resistance rates |

Properties

IUPAC Name |

2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-77-4 | |

| Record name | Entecavir 3-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENTECAVIR 3-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.